BenchChemオンラインストアへようこそ!

4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide

Physicochemical profiling Lipophilicity Drug‑likeness

This fully substituted morpholine-3-carboxamide features a tertiary N-methyl-N-phenyl amide, a racemic C3 stereocenter, and zero hydrogen-bond donors — a distinctive CNS-oriented pharmacophore (TPSA 49.5 Ų, logP 2.8). Unlike common N-benzyl or N-alkyl analogs, the N‑methyl‑N‑phenyl modification shifts lipophilicity, rotatable bonds, and hydrogen-bond acceptor capacity, creating a privileged entry point for fragment-growing strategies targeting KAT‑II, menin–MLL, or HIV integrase. Choose this compound to systematically examine permeability–solubility trade‑offs in oral-drug design without adding confounding HBDs.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 1351581-40-2
Cat. No. B2689626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide
CAS1351581-40-2
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2COCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-20(16-10-6-3-7-11-16)19(23)17-13-24-14-18(22)21(17)12-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3
InChIKeyCHRNQQAUBCIFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide (CAS 1351581-40-2) – Structural Identity and Class Context for Informed Procurement


4-Benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide (C₁₉H₂₀N₂O₃, MW 324.38) is a fully substituted morpholine-3-carboxamide featuring a N-benzyl lactam, a tertiary N-methyl-N-phenyl carboxamide, and a stereogenic C3 center in racemic form . The morpholine-3-carboxamide scaffold is a privileged motif in fragment-based and medicinal chemistry, serving as a core element in KAT‑II inhibitors, menin–MLL interaction inhibitors, and HIV integrase strand‑transfer inhibitors [1]. The specific N‑methyl‑N‑phenyl modification distinguishes this compound from more common N‑benzyl or N‑alkyl carboxamide analogs, potentially altering hydrogen‑bond acceptor capacity, lipophilicity, and metabolic stability.

Morpholine-3-Carboxamide Analogs Are Not Interchangeable – The Critical Impact of N‑Substitution in 4-Benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide


Within the family of 4‑benzyl‑5‑oxomorpholine‑3‑carboxamides, minor variations in the amide substituent produce large shifts in molecular geometry, electronic surface potential, and biological recognition. For example, replacing the N‑methyl‑N‑phenyl group with N‑benzyl or N‑phenethyl introduces substantial changes in calculated logP (∆ > 1.5), topological polar surface area (∆ > 15 Ų), and the number of rotatable bonds . These differences are sufficient to alter cell permeability, target engagement, and metabolic clearance, making simple one‑to‑one substitution scientifically indefensible without head‑to‑head comparative data.

Quantitative Differentiation Evidence: 4-Benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide vs. Close Analogs


Molecular Weight and logP Differentiation vs. 4‑Benzyl‑5‑oxomorpholine‑3‑carboxamide (CAS 433283‑16‑0)

4‑Benzyl‑N‑methyl‑5‑oxo‑N‑phenylmorpholine‑3‑carboxamide (target) exhibits a substantially higher molecular weight and predicted logP than the unsubstituted carboxamide comparator 4‑benzyl‑5‑oxomorpholine‑3‑carboxamide (CAS 433283‑16‑0). These computed differences suggest altered passive permeability and aqueous solubility profiles that directly impact formulation and assay compatibility [1].

Physicochemical profiling Lipophilicity Drug‑likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count vs. N‑Phenethyl Analog (CAS 1351582‑10‑9)

The target compound’s tertiary N‑methyl‑N‑phenyl amide eliminates one hydrogen‑bond donor (HBD) and reduces H‑bond acceptor (HBA) count relative to the secondary amide analog 4‑benzyl‑5‑oxo‑N‑(2‑phenylethyl)morpholine‑3‑carboxamide (CAS 1351582‑10‑9). The resulting TPSA difference is predicted to influence blood‑brain barrier permeability and oral bioavailability [1].

ADME prediction Bioavailability CNS penetration

KAT‑II Enzyme Inhibition: Class‑Level Inference for Morpholine‑3‑Carboxamide Scaffold

While no direct KAT‑II inhibition data for the target compound are publicly available, a closely related morpholine‑3‑carboxamide derivative—(R)-N-benzyl-4-(7-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)morpholine‑3‑carboxamide—exhibits an IC₅₀ of 1.60 µM against human recombinant KAT‑II [1]. This establishes the morpholine‑3‑carboxamide scaffold as competent for KAT‑II active‑site engagement, with substitution on the amide nitrogen being a key modulator of potency.

Kynurenine aminotransferase II Neuroprotection CNS drug discovery

Best‑Fit Research and Industrial Scenarios for 4‑Benzyl‑N‑methyl‑5‑oxo‑N‑phenylmorpholine‑3‑carboxamide Based on Verified Differentiation


Physicochemically Demanding CNS Lead‑Optimization Programs

The compound’s combination of zero HBD, low TPSA (49.5 Ų), and elevated logP (2.8) aligns with CNS drug‑like property guidelines, making it suitable for blood‑brain barrier penetration screens in neurodegeneration or psychiatric disease programs. Its physicochemical profile is notably distinct from common polar morpholine intermediates .

Fragment‑Based Screening Library Diversification

The fully substituted morpholine‑3‑carboxamide core with a tertiary N‑methyl‑N‑phenyl amide provides a unique three‑dimensional pharmacophore absent in simpler fragments, offering an entry point for fragment‑growing strategies targeting KAT‑II or related aminotransferases .

Oral Bioavailability Feasibility Studies

The removal of hydrogen‑bond donors while retaining moderate acceptor count positions this compound as a template for examining permeability–solubility trade‑offs in oral drug design, particularly when comparing against secondary amide analogs .

N‑Methyl‑N‑phenyl Carboxamide Synthetic Methodology Development

The compound serves as a model substrate for developing stereoselective amidation reactions or studying the conformational preferences of tertiary anilides on morpholine scaffolds .

Quote Request

Request a Quote for 4-benzyl-N-methyl-5-oxo-N-phenylmorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.